

# UPLC-MS/MS method for parsaclisib quantification

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## Compound Focus: Parsaclisib

CAS No.: 1426698-88-5

Cat. No.: S005713

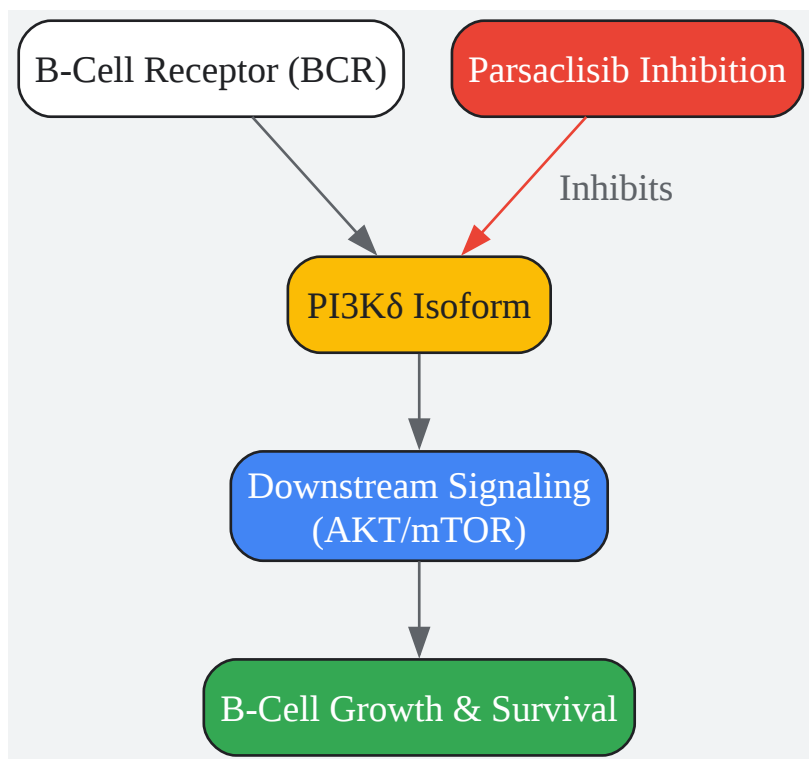
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## Drug Background and Clinical Relevance

**Parsaclisib** is a **novel, potent, and highly selective next-generation oral inhibitor** of the phosphatidylinositol 3-kinase delta (PI3K $\delta$ ) isoform [1] [2]. It was developed for treating patients with relapsed or refractory B-cell malignancies, such as follicular lymphoma (FL), marginal zone lymphoma (MZL), and mantle cell lymphoma (MCL) [1] [2].

The PI3K $\delta$  isoform plays a critical role in the B-cell receptor signaling pathway, which regulates B-cell growth and survival. Its aberrant activation is a key event in the malignant transformation of B cells [3].

**Parsaclisib** demonstrates approximately **20,000-fold selectivity** for PI3K $\delta$  compared to other PI3K isoforms, which was designed to enhance specificity and limit toxicity [1] [2]. Clinical studies from the CITADEL trials (203, 204, 205) have shown meaningful clinical benefits, though class-specific toxicities like diarrhea, colitis, and hepatotoxicity can limit its clinical use [1] [2]. Establishing a robust bioanalytical method is crucial for supporting its development and understanding its pharmacokinetic profile.



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Figure 1: **Parsaclisib** Mechanism of Action. **Parsaclisib** potently and selectively inhibits the PI3K $\delta$  isoform, a key component in the B-Cell Receptor (BCR) signaling pathway, thereby disrupting downstream signals that drive the growth and survival of malignant B-cells [1] [2].

## Detailed UPLC-MS/MS Analytical Protocol

This section provides the complete methodology for the quantification of **parsaclisib** in biological matrices.

### Instrumentation and Chromatography

- **UPLC System:** Waters ACQUITY UPLC I-Class system [3] [4].
- **Mass Spectrometer:** Waters Xevo TQ-S triple quadrupole with an electrospray ionization (ESI) source [3] [4].
- **Column:** ACQUITY UPLC BEH C18 (2.1 mm  $\times$  50 mm, 1.7  $\mu$ m) [3] [4].
- **Column Temperature:** 40°C [3].
- **Mobile Phase:** Acetonitrile (A) and 0.1% formic acid in water (B) [3] [4].
- **Gradient Program:**

- 0 – 0.5 min: 10% A
- 0.5 – 1.0 min: 10% A to 90% A
- 1.0 – 1.4 min: 90% A
- 1.4 – 1.5 min: 90% A to 10% A
- 1.5 – 2.0 min: 10% A (re-equilibration) [3]
- **Flow Rate:** 0.3 mL/min [3].
- **Injection Volume:** 1.0  $\mu$ L [3].
- **Run Time:** 2.0 min per sample [3].

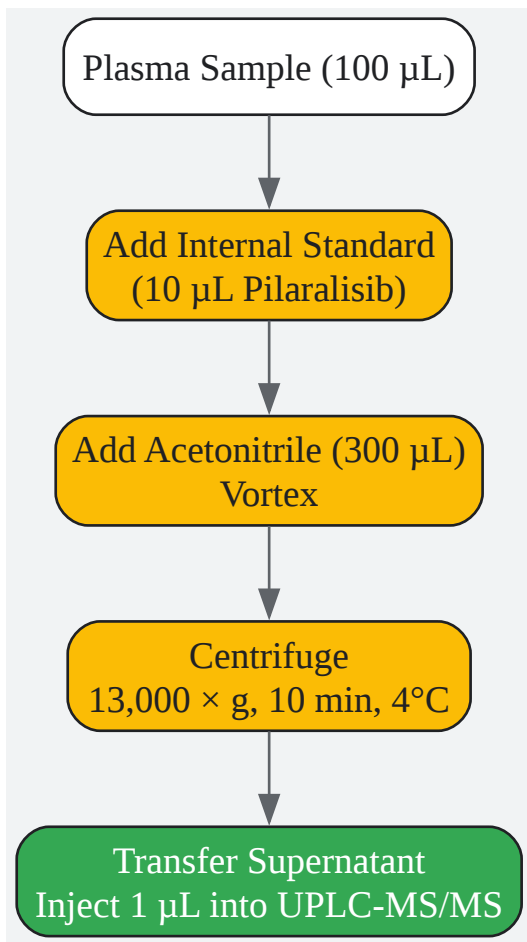
## Mass Spectrometric Detection

Detection was performed in **positive ion mode** using Multiple Reaction Monitoring (MRM). The specific transitions and parameters are summarized in the table below [3].

## Sample Preparation Procedure

A simple protein precipitation protocol was used [3]:

- Aliquot **100  $\mu$ L** of plasma (standard, QC, or study sample) into a polypropylene tube.
- Add **10  $\mu$ L** of the internal standard (IS, pilaralisib) working solution (100 ng/mL).
- Vortex the mixture to ensure thorough mixing.
- Add **300  $\mu$ L** of ice-cold acetonitrile (a 1:3 plasma-to-precipitant ratio) to precipitate proteins.
- Vortex vigorously for 1-2 minutes.
- Centrifuge at **13,000  $\times$  g for 10 minutes** at 4°C.
- Carefully transfer the clear supernatant to an autosampler vial for analysis.



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*Figure 2: Sample Preparation Workflow. The method utilizes a straightforward protein precipitation procedure with acetonitrile for efficient sample cleanup [3].*

## Method Validation Summary

The developed UPLC-MS/MS method was comprehensively validated according to accepted bioanalytical guidelines [3] [4].

*Table 1: Method Validation Parameters and Performance Data*

Validation Parameter	Result / Description
Linear Range	2 - 2000 ng/mL [3]

Validation Parameter	Result / Description
Lower Limit of Quantification (LLOQ)	2 ng/mL (with acceptable precision and accuracy) [3]
Intra-day Precision	< 8.6% [3] [4]
Inter-day Precision	< 8.6% [3] [4]
Accuracy	2.0 - 14.9% (Deviation from nominal values) [3] [4]
Recovery & Matrix Effect	Within acceptable limits; reproducible and consistent [3] [4]
Stability	Demonstrated to be stable in rat plasma during storage and analytical process [3]

Table 2: MRM Transitions and Instrument Parameters for **Parsaclisib** and Internal Standard

Analyte	Precursor Ion (m/z)	Product Ion (m/z)	Cone Voltage (V)	Collision Energy (eV)
Parsaclisib	432.92	150.01	20	20 [3]
Pilaralisib (IS)	540.93	455.87	20	21 [3]

## Application in Pharmacokinetic Studies

The validated method was successfully applied to a pharmacokinetic study in Sprague-Dawley rats (n=6) after a single oral gavage administration of **parsaclisib** at a dose of 2.0 mg/kg [3].

- **Study Protocol:** Blood samples (approximately 0.3 mL) were collected serially into heparinized tubes at time points: 0, 0.333, 0.667, 1, 1.5, 2, 3, 4, 6, 8, 12, 24, and 48 hours post-dose [3].
- **Sample Processing:** Plasma was separated immediately by centrifugation at 3000 × g for 5 minutes at 4°C and stored at -80°C until analysis [3].
- **Outcome:** The method reliably quantified **parsaclisib** concentrations across the studied time course, enabling the determination of key pharmacokinetic parameters such as C<sub>max</sub>, T<sub>max</sub>, AUC, and

half-life ( $t_{1/2}$ ) [3].

## Application in Metabolic Stability Studies

The method was also used to assess the in vitro metabolic stability of **parsaclisib** using rat liver microsomes (RLMs), a key experiment in predicting in vivo clearance [3].

- **Incubation System:** **Parsaclisib** (0.5  $\mu$ M) was incubated with RLMs (0.5 mg/mL) in PBS buffer (pH 7.4) at 37°C [3].
- **Reaction Initiation:** The reaction was started by adding the cofactor NADPH (1 mM) [3].
- **Sampling:** Aliquots were taken at specific time intervals (0, 10, ... minutes) to monitor the depletion of the parent drug over time [3].
- **Results:** **Parsaclisib** demonstrated **slow intrinsic clearance** ( $Cl_{int}$  value of 2.4  $\mu$ L/min/mg protein) and a **long half-life** ( $t_{1/2}$  value of 571.3 minutes) in RLMs, indicating low hepatic extraction and potentially favorable pharmacokinetic properties [3] [4].

## Conclusion

The developed and validated UPLC-MS/MS method for **parsaclisib** is **specific, sensitive, accurate, and precise**. Its simple sample preparation and short run time of 2.0 minutes make it highly suitable for high-throughput analyses. This robust protocol has been effectively applied to support both in vivo pharmacokinetic studies and in vitro metabolic stability investigations, providing critical data to advance the development of this promising PI3K $\delta$  inhibitor.

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To cite this document: Smolecule. [UPLC-MS/MS method for parsaclisib quantification]. Smolecule, [2026]. [Online PDF]. Available at: [https://www.smolecule.com/products/b005713#uplc-ms-ms-method-for-parsaclisib-quantification]

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